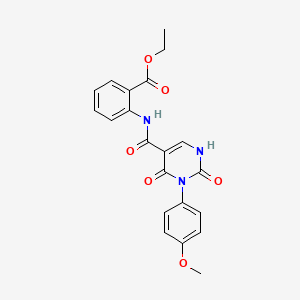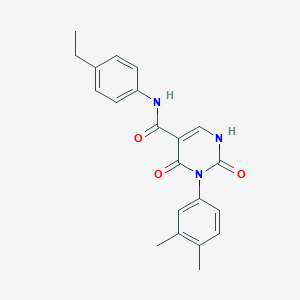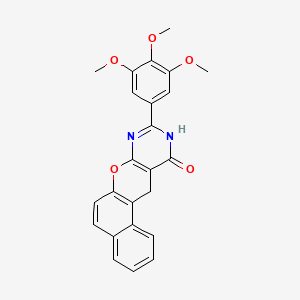![molecular formula C24H24N4O3S B14977222 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B14977222.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pteridinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a dimethoxyphenyl group and a methylphenylsulfanyl group. The presence of these functional groups imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the pteridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst.
Attachment of the methylphenylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using 2-methylbenzenethiol and a suitable leaving group on the pteridinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pteridinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the dimethoxyphenyl and methylphenylsulfanyl groups could enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the pteridinone core and the methylphenylsulfanyl group.
2-Methylbenzenethiol: This compound contains the methylphenylsulfanyl group but lacks the pteridinone core and the dimethoxyphenyl group.
Pteridinone derivatives: These compounds share the pteridinone core but may have different substituents.
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of both the dimethoxyphenyl and methylphenylsulfanyl groups, along with the pteridinone core, sets it apart from other similar compounds.
特性
分子式 |
C24H24N4O3S |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-methylphenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C24H24N4O3S/c1-16-6-4-5-7-18(16)15-32-24-27-22-21(25-11-12-26-22)23(29)28(24)13-10-17-8-9-19(30-2)20(14-17)31-3/h4-9,11-12,14H,10,13,15H2,1-3H3 |
InChIキー |
ADTJHIYJZVYWIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14977140.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14977154.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide](/img/structure/B14977160.png)
![7-(4-Methoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14977164.png)
![3-benzyl-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14977177.png)
![1-(3,4-dimethoxyphenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B14977180.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14977192.png)

![2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14977209.png)
![Ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14977216.png)

![5-bromo-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B14977224.png)

![9-(2-chlorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14977233.png)
